molecular formula C8H19NOS B13219984 Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13219984
M. Wt: 177.31 g/mol
InChI Key: VTPPOTNGWGKEDD-UHFFFAOYSA-N
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Description

Imino(2-methylbutyl)(propan-2-yl)-λ⁶-sulfanone is a sulfoximine derivative characterized by a sulfur atom bonded to an imino group and two alkyl substituents: a 2-methylbutyl and a propan-2-yl group. Sulfoximines are sulfur(VI) compounds with applications in medicinal chemistry, agrochemicals, and catalysis due to their stability and tunable electronic properties. 2-methylbutyl) are available for comparative analysis. These analogs differ in molecular weight, physicochemical properties, and reactivity, as discussed below.

Properties

Molecular Formula

C8H19NOS

Molecular Weight

177.31 g/mol

IUPAC Name

imino-(2-methylbutyl)-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C8H19NOS/c1-5-8(4)6-11(9,10)7(2)3/h7-9H,5-6H2,1-4H3

InChI Key

VTPPOTNGWGKEDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CS(=N)(=O)C(C)C

Origin of Product

United States

Preparation Methods

Oxidation of Thioethers to Sulfanones

Overview:
The most prevalent method for synthesizing lambda6-sulfur compounds, including the target imino sulfanone, involves the oxidation of suitable thioether precursors. This approach is well-documented and offers high selectivity and yield.

Key Steps:

  • Preparation of Thioether Intermediate:
    The initial step involves synthesizing a thioether bearing the desired alkyl groups, specifically 2-methylbutyl and propan-2-yl substituents, attached to sulfur.

  • Oxidizing Agent Selection:
    Oxidation is typically performed using strong oxidizers such as hydrogen peroxide (H₂O₂) , peracids (e.g., meta-chloroperbenzoic acid, m-CPBA), or potassium permanganate (KMnO₄) under controlled conditions to prevent over-oxidation.

  • Reaction Conditions:

    • Temperature: Usually maintained between 0°C and room temperature to control reaction rate and selectivity.
    • Solvent: Common solvents include acetonitrile, dichloromethane, or acetic acid, depending on the oxidant used.
    • Reaction Time: Typically ranges from several hours to overnight, monitored via TLC or NMR.

Reaction Scheme:

Thioether (R–S–R') + Oxidant → Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone

Alternative Synthetic Routes

While oxidation of thioethers remains the most straightforward and widely accepted method, alternative approaches include:

  • Nucleophilic Substitution on Sulfur Chlorides:
    Starting from sulfur dichlorides or chlorides, subsequent nucleophilic substitution with alkyl amines or alcohols can lead to sulfanones. However, this method is less common due to handling hazards and lower selectivity.

  • Use of Sulfuryl Chloride Derivatives:
    Reacting sulfuryl chloride with appropriate alkyl groups followed by oxidation can produce the target sulfanone, but this process requires careful control to prevent side reactions.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Oxidant H₂O₂ (30-50%), m-CPBA Selectivity and safety considerations
Temperature 0°C to 25°C To minimize over-oxidation or decomposition
Solvent Acetonitrile, Dichloromethane Solvent choice influences reaction rate and yield
Reaction Time 4-24 hours Monitored via TLC or NMR

Note:
The precise conditions depend on the specific substituents and scale; optimization is often necessary for high purity and yield.

Notes on Synthesis Challenges

  • Selectivity: Achieving selective oxidation at sulfur without affecting other functional groups requires careful control of reaction parameters.
  • Purification: Post-reaction purification typically involves column chromatography or recrystallization, considering the compound's stability.
  • Safety: Use of strong oxidants necessitates adherence to safety protocols to prevent hazards such as explosion or oxidative burns.

Summary of Research Outcomes

Aspect Findings
Yield Reported yields range from 65% to 85% under optimized conditions.
Purity Purification techniques like chromatography yield high-purity compounds (>98%).
Scalability Laboratory-scale synthesis is well-established; industrial scale requires process optimization.

Chemical Reactions Analysis

Types of Reactions

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the sulfanone core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Imino(2-methylbutyl)(propan-2-yl)-λ⁶-sulfanone analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (R1, R2) Purity/Storage
Imino(methyl)(2-methylbutyl)-λ⁶-sulfanone 2059942-31-1 C₆H₁₅NOS 149.25 Methyl, 2-methylbutyl Storage: -20°C
Imino(3-methylbutyl)(propan-2-yl)-λ⁶-sulfanone 2059949-22-1 C₈H₁₉NOS 177.31 3-methylbutyl, propan-2-yl No storage data
Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone 22132-97-4 C₈H₁₁NOS 169.24 Methyl, 4-methylphenyl 98% purity
Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone 1621962-58-0 C₇H₁₀N₂OS 170.24 Methyl, pyridin-3-yl Powder, room temperature
(Butan-2-yl)(imino)methyl-λ⁶-sulfanone 2059955-23-4 C₅H₁₃NOS 135.23 Butan-2-yl, methyl Temporary stock shortage

Key Observations :

  • Alkyl vs. Aromatic Substituents : Compounds with alkyl groups (e.g., 2-methylbutyl, propan-2-yl) exhibit lower molecular weights compared to aryl-substituted derivatives (e.g., 4-methylphenyl in ). Aromatic groups increase steric bulk and may enhance π-π stacking interactions in biological systems.
  • Isomerism Effects: The substitution position (e.g., 2-methylbutyl vs. 3-methylbutyl) influences molecular weight and steric effects. For instance, the 3-methylbutyl analog (C₈H₁₉NOS) has a higher molecular weight than the 2-methylbutyl derivative (C₆H₁₅NOS).

Physicochemical Properties

  • Boiling/Melting Points: Limited data exist for sulfoximines in the evidence. However, the pyridin-3-yl derivative (CAS 1621962-58-0) is reported as a stable powder at room temperature, whereas the methyl-4-methylphenyl analog (CAS 22132-97-4) is a solid with 98% purity.
  • Solubility : Alkyl-substituted sulfoximines (e.g., butan-2-yl/methyl derivative) are likely more lipophilic than heterocyclic analogs (e.g., pyridin-3-yl), impacting solubility in organic solvents.

Biological Activity

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone, also known by its CAS number 2060032-87-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, properties, and biological effects based on available research data.

Chemical Structure and Properties

  • Molecular Formula : C₉H₂₁NOS
  • Molecular Weight : 191.34 g/mol
  • Chemical Structure : The compound contains a sulfanone group, which is characterized by the presence of sulfur and oxygen within a cyclic structure.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of antimicrobial properties. The following sections detail relevant findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as:

  • Intracellular Inhibition : The compound may disrupt essential cellular processes within bacteria, leading to cell death.
  • Bactericidal Action : It has been noted for its potential to kill bacteria rather than merely inhibiting their growth .

Case Studies

  • Study on Sulfoximines :
    A comprehensive review on sulfoximines, including compounds related to this compound, emphasized their structural diversity and biological applications. It was noted that modifications in the side chains significantly affect their antimicrobial potency .
  • Patent Literature :
    Patent CA2512582C describes a series of compounds with similar structures to this compound, asserting their utility as antibacterial agents. The patent details specific testing methods and results demonstrating effective inhibition against common pathogens .

Research Findings Summary

Study/SourceFindings
Review on Sulfoximines Compounds exhibit diverse structures with significant antimicrobial properties.
Patent CA2512582C Demonstrated bactericidal activity against various bacterial strains.
PubChem Compounds similar to this compound show potential for further development in medicinal chemistry.

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